N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a hybrid structure combining an imidazole core, thioether linkage, and substituted acetamide. The molecule includes:
- 5-chloro-2-methoxyphenyl group: A substituted aromatic ring with electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence solubility and bioactivity.
- Thioacetamide bridge: The sulfur atom in the thioether linkage may improve metabolic stability compared to oxygen analogs.
This compound’s design aligns with trends in medicinal chemistry, where imidazole-thioacetamide hybrids are explored for anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-27-16-7-2-12(19)10-15(16)21-17(24)11-28-18-20-8-9-22(18)13-3-5-14(6-4-13)23(25)26/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZROTCWHRKKINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: CHClNOS
- Molecular Weight: 363.84 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Inhibition of bacterial growth through interference with DNA synthesis.
- Anticancer Potential: Induction of apoptosis in cancer cells via modulation of Bcl-2 family proteins and caspase activation pathways.
Antimicrobial Activity
Research indicates that this compound shows significant antimicrobial effects. A study demonstrated that it inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| E. coli | 15 | Kanamycin | 10 |
| S. aureus | 20 | Penicillin | 25 |
| P. aeruginosa | 30 | Ciprofloxacin | 35 |
Anticancer Activity
In vitro studies have shown that the compound induces cell death in various cancer cell lines through apoptosis. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
| Cancer Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Case Studies
- Case Study on Anticancer Efficacy: A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.
- Antimicrobial Resistance: Another study highlighted the effectiveness of this compound against antibiotic-resistant strains, suggesting its potential as a novel therapeutic agent in treating resistant infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (imidazole, thioacetamide, or nitro/chloro substituents) and are compared based on synthesis, physicochemical properties, and bioactivity:
Key Comparisons
Bioactivity Profile: The compound from demonstrates cytotoxicity against glioma cells (IC₅₀ = 15.67 µg/mL), suggesting that the 4-nitrophenyl-imidazole-thioacetamide scaffold may enhance antiproliferative effects . In contrast, derivatives with benzimidazole-quinoline hybrids (e.g., 9j) lack reported bioactivity but exhibit high synthetic yields (93%) and thermal stability (melting point ~180°C) .
Substituent Effects :
- Nitro groups : Present in both the target compound and derivatives, nitro groups may enhance cytotoxicity via electron-deficient aromatic interactions with cellular targets (e.g., DNA topoisomerases) .
- Chloro/methoxy groups : The 5-chloro-2-methoxyphenyl group in the target compound contrasts with ’s 4-methoxyphenyl and 4-fluorophenyl substituents. Methoxy groups typically improve solubility, while chloro substituents may increase lipophilicity and membrane permeability .
Synthetic Feasibility :
- The target compound’s synthesis likely follows a nucleophilic substitution route (e.g., reacting a thiol-containing imidazole with 2-chloroacetamide derivatives), similar to methods used for ’s compound (Method D: K₂CO₃-mediated coupling) .
Physicochemical Properties :
- Melting points for analogous compounds range from 155°C () to 210°C (), influenced by aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported but expected to align with nitro-/chloro-substituted analogs (170–190°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
